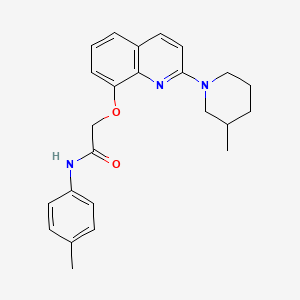
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical component of B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Scientific Research Applications
Anion Coordination and Structural Properties
- Spatial Orientations in Anion Coordination: Research by Kalita and Baruah (2010) explored the structural properties of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a related compound. It demonstrated a tweezer-like geometry in its protonated perchlorate salt form, contributing to channel-like structures through weak interactions (Kalita & Baruah, 2010).
Therapeutic Applications
- Antitubercular Agents: Pissinate et al. (2016) described 2-(Quinolin-4-yloxy)acetamides as potent inhibitors of Mycobacterium tuberculosis growth, highlighting their potential as antitubercular agents. These compounds showed low toxicity and effective action against drug-resistant strains (Pissinate et al., 2016).
- Japanese Encephalitis Treatment: Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative related to this compound, showing significant antiviral and antiapoptotic effects in vitro for treating Japanese encephalitis (Ghosh et al., 2008).
Chemical Sensing Applications
- Fluorescence Sensing of Zinc Ions: Park et al. (2015) developed a chemosensor using a similar compound for detecting Zn2+ ions. This sensor showed remarkable fluorescence enhancement in aqueous solutions, demonstrating its practicality for biological and aqueous sample monitoring (Park et al., 2015).
Synthesis and Structural Analysis
- Synthesis of Novel Compounds: Taran et al. (2014) reported the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction, highlighting the efficient one-pot synthesis method at room temperature (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
- Crystal Structure Studies: Karmakar et al. (2007) studied the structural aspects of amide containing isoquinoline derivatives, revealing insights into the crystal structure and fluorescence properties of these compounds (Karmakar, Sarma, & Baruah, 2007).
properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-8-11-20(12-9-17)25-23(28)16-29-21-7-3-6-19-10-13-22(26-24(19)21)27-14-4-5-18(2)15-27/h3,6-13,18H,4-5,14-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHATLBLXWKTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2573114.png)
![(1S,4S)-Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B2573116.png)
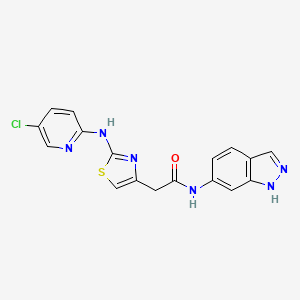
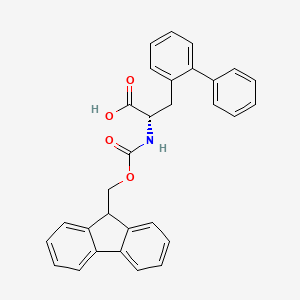

![(1H-indol-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2573122.png)

![Methyl 6-methyl-2-(pyridin-2-ylcarbonyl)-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridine-10-carboxylate](/img/structure/B2573127.png)
![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)
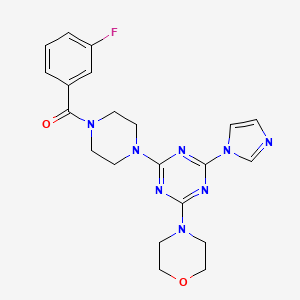
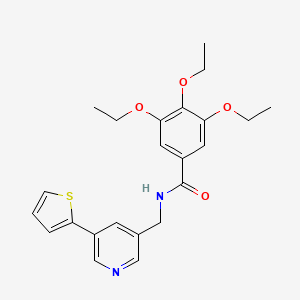

![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)